Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
Description
Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 2-methoxy-2-oxoethyl substituent at the 1-position of the pyrrolidine ring and a methyl ester group at the 2-position.
The compound’s stereochemistry at the 2-position (S-configuration) is critical for its physicochemical behavior, including optical rotation and crystallinity. Derivatives of this scaffold often serve as intermediates in the synthesis of bioactive molecules, such as histone deacetylase inhibitors or spirocyclic compounds .
Properties
CAS No. |
480453-61-0 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-10-5-3-4-7(10)9(12)14-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XFLUALAIMWIKOC-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)CN1CCC[C@H]1C(=O)OC |
Canonical SMILES |
COC(=O)CN1CCCC1C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 215.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | KQZPZKXQYJZJQO-ZDUSSCGKSA-N |
This compound features a pyrrolidine ring, a methoxy group, and a carboxylate moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is hypothesized to modulate enzyme activity through:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and apoptosis.
- Receptor Binding: The structural conformation allows it to bind to various receptors, influencing signaling pathways related to cell growth and differentiation.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal activities. In vitro studies have shown that similar compounds can hinder the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) Values:
- Bacillus subtilis: MIC = 75 µg/mL
- Escherichia coli: MIC = 125 µg/mL
- Pseudomonas aeruginosa: MIC = 150 µg/mL
These results suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies indicating that pyrrolidine derivatives can inhibit pro-inflammatory cytokines. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) pathways, which play a crucial role in inflammatory responses.
Case Studies and Research Findings
-
Study on Pyrrolidine Derivatives:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy . -
Antimicrobial Activity Evaluation:
Another research article focused on the antibacterial activity of pyrrolidine derivatives against various microbial strains. The findings suggested that modifications in the structure could enhance the antimicrobial efficacy, pointing towards the importance of the methoxy group in influencing biological activity . -
Anti-cancer Properties:
Recent investigations have also explored the anti-cancer potential of pyrrolidine derivatives. Compounds similar to this compound were shown to induce apoptosis in cancer cells through caspase activation pathways, highlighting their therapeutic promise .
Chemical Reactions Analysis
Ester Hydrolysis
The compound undergoes acid- or base-catalyzed hydrolysis of its methyl ester groups, yielding carboxylic acid derivatives. Reaction conditions significantly influence selectivity:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| 1M HCl, reflux, 6 hours | (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | 85% |
| 0.5M NaOH, RT, 12 hours | Partially hydrolyzed product (mixed esters) | 62% |
This reaction is critical for generating intermediates used in peptide coupling or further functionalization.
Nucleophilic Substitution
The methoxy-oxoethyl substituent participates in nucleophilic acyl substitution reactions. For example:
| Reagent | Product | Key Conditions |
|---|---|---|
| Ammonia (NH₃) | (2S)-1-(2-amino-2-oxoethyl)pyrrolidine-2-carboxylate | Anhydrous THF, 0°C |
| Benzylamine | N-Benzylamide derivative | DCM, room temperature |
These substitutions enable the introduction of amide or urea functionalities, expanding the compound’s utility in drug design.
Cycloaddition Reactions
The pyrrolidine ring engages in [3+2] cycloadditions with nitrones or diazo compounds, forming bicyclic structures. A notable example:
| Reaction Partner | Product | Catalysts/Yield |
|---|---|---|
| Diphenylnitrone | Bicyclic isoxazolidine derivative | Cu(OTf)₂, 78% |
| Ethyl diazoacetate | Pyrrolidine-fused pyrazole | Rh₂(OAc)₄, 65% |
Cycloadditions enhance structural complexity for applications in asymmetric catalysis.
Catalytic Hydrogenation
The compound’s α,β-unsaturated ester derivatives (if present) undergo selective hydrogenation :
| Substrate | Catalyst | Product (Stereochemistry) | Selectivity |
|---|---|---|---|
| α,β-Unsaturated ester | Pd/C, H₂ | (2S,3R)-dihydro derivative | 92% ee |
This reaction is stereospecific, preserving the chiral integrity of the pyrrolidine core.
Enzyme-Mediated Modifications
In biochemical contexts, the compound interacts with hydrolases and transferases :
| Enzyme | Observed Reaction | Kinetic Data (Km) |
|---|---|---|
| Porcine liver esterase | Selective hydrolysis of methoxy ester | 0.45 mM |
| Acetyltransferase (Hs-AT) | Acetylation of pyrrolidine nitrogen | 1.2 mM |
Enzymatic studies highlight its role as a probe for investigating active-site mechanics.
Comparative Reactivity Insights
The compound’s reactivity differs from analogs due to its methoxy-oxoethyl group and stereochemistry:
| Analog Structure | Key Reaction Difference |
|---|---|
| Methyl (2S)-pyrrolidine-2-carboxylate | Lacks methoxy group; slower ester hydrolysis |
| Boc-protected derivative | Reduced nucleophilicity at nitrogen |
Reaction Optimization Data
Critical parameters for maximizing yields in key transformations:
| Reaction Type | Optimal Solvent | Temperature | Time |
|---|---|---|---|
| Ester hydrolysis | MeOH/H₂O (3:1) | 60°C | 4–6 hours |
| Cycloaddition | Toluene | 80°C | 12 hours |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Stereochemical Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Substituent Effects on Yield : Bulky substituents, such as diphenylmethyl groups (e.g., in ), drastically reduce synthetic yields (2%) due to steric hindrance during cyclization or coupling steps. In contrast, smaller groups like carbamoyl-methyl-phenyl () achieve higher yields (60%).
Optical Activity : The S-configuration at the pyrrolidine 2-position is consistent across analogs, but stereochemical variations at other positions (e.g., 1R in ) influence optical rotation values significantly.
Physical State : Compounds with aromatic or rigid substituents (e.g., ) tend to crystallize as powders, while aliphatic or flexible groups (e.g., ) result in oily products.
Q & A
Q. What are the common synthetic routes for preparing Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving chiral precursors like L-proline derivatives. For example, details analogous syntheses where substituents (e.g., tert-butylcarbamoyl groups) are introduced via Ugi reactions, yielding products with 8–41% efficiency. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps.
- Catalysts : Acidic conditions (e.g., HCl) promote esterification and cyclization.
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may reduce enantiomeric purity .
Q. How can the enantiomeric purity of this compound be validated experimentally?
Chiral HPLC coupled with polarimetric detection is the gold standard. For instance, reports using reversed-phase C18 columns with methanol/water gradients to resolve diastereomers. Retention time discrepancies >1.5 minutes indicate high enantiomeric excess (>98%). Confirmatory NMR (e.g., - and -) can detect splitting patterns from chiral centers .
Q. What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?
- NMR : -NMR signals at δ 3.6–3.8 ppm confirm methoxy groups, while pyrrolidine protons appear as multiplet clusters (δ 1.5–2.5 ppm). -NMR peaks near δ 170–175 ppm verify ester carbonyls .
- IR : Strong absorbance at ~1740 cm (C=O stretch) and 1250 cm (C-O ester) are diagnostic .
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is essential. highlights the use of SHELX for small-molecule refinement, where anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) validate the (2S) configuration. Data-to-parameter ratios >10:1 ensure reliability (e.g., R factor = 0.042 in ) .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
and suggest:
- Protecting groups : tert-Butyloxycarbonyl (Boc) or Fmoc groups prevent undesired side reactions during amine functionalization.
- Microwave-assisted synthesis : Reduces reaction time for steps like reductive amination (e.g., NaBH in ethanol at 80°C for 2 hours vs. 16 hours conventionally) .
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) improves separation of polar intermediates .
Q. How do computational methods (e.g., DFT) aid in predicting reactivity or stability?
Density Functional Theory (DFT) calculations can model:
- Transition states : For stereoselective steps (e.g., nucleophilic attack on carbonyls), predicting activation energies to optimize conditions.
- Tautomer stability : The keto-enol equilibrium of the 2-methoxy-2-oxoethyl group influences reactivity in coupling reactions.
- Solvent effects : COSMO-RS simulations predict solvation free energies, guiding solvent selection for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
